Butyl (2R)-oxirane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

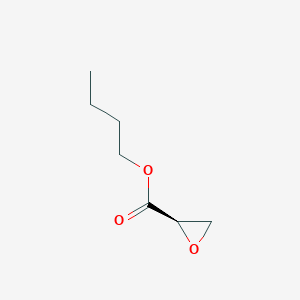

Butyl (2R)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of an oxirane ring (epoxide) attached to a butyl ester group The (2R) designation indicates the specific stereochemistry of the molecule, meaning that the oxirane ring is in the R-configuration at the second carbon atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2R)-oxirane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of butyl chloroacetate with a base such as sodium hydroxide to form butyl glycolate. This intermediate is then subjected to epoxidation using a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to yield this compound.

Another method involves the use of butyl acrylate as a starting material. The acrylate undergoes a Michael addition with a nucleophile, followed by cyclization to form the oxirane ring. This method can be optimized by using specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and sustainable production processes. The use of flow microreactors has been shown to enhance the efficiency and versatility of the synthesis of tertiary butyl esters, including this compound .

化学反応の分析

Types of Reactions

Butyl (2R)-oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: The ester group can be reduced to form alcohols or aldehydes.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

Oxidation: Diols or hydroxy acids.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted alcohols, amines, or ethers.

科学的研究の応用

Butyl (2R)-oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for the development of new synthetic methodologies.

Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and esters. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and esterases.

Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.

Industry: The compound is used in the production of specialty chemicals, including polymers and resins, due to its ability to undergo various chemical transformations.

作用機序

The mechanism of action of butyl (2R)-oxirane-2-carboxylate involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the oxirane ring, it opens up, leading to the formation of a new carbon-oxygen bond. This reactivity is exploited in various chemical reactions to introduce new functional groups or to modify existing ones.

In biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, converting it into a diol. This reaction is important for the detoxification of epoxide-containing compounds and for the regulation of biological processes involving epoxides.

類似化合物との比較

Similar Compounds

Ethyl (2R)-oxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.

Methyl (2R)-oxirane-2-carboxylate: Similar structure but with a methyl ester group.

Propyl (2R)-oxirane-2-carboxylate: Similar structure but with a propyl ester group.

Uniqueness

Butyl (2R)-oxirane-2-carboxylate is unique due to its specific stereochemistry and the presence of a butyl ester group. The butyl group provides different steric and electronic properties compared to shorter or longer alkyl chains, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying the effects of ester group variations on the reactivity and properties of oxirane derivatives.

生物活性

Butyl (2R)-oxirane-2-carboxylate, also known as butyl glycidate, is a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is an epoxide compound characterized by its three-membered cyclic ether structure. The presence of a carboxylate group enhances its reactivity and potential interactions with biological molecules. Its chemical formula is C7H12O3, and it exhibits properties typical of oxiranes, such as high strain energy, which makes it susceptible to nucleophilic attack.

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its ability to undergo ring-opening reactions. This property allows it to interact with various nucleophiles, including amino acids and proteins, leading to modifications that can alter biological functions. The strain in the oxirane ring facilitates these reactions, making the compound a useful intermediate in synthesizing biologically active molecules.

Key Mechanisms Include:

- Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines or thiols, forming new covalent bonds that may lead to biologically active derivatives.

- Formation of Diols: Oxidation reactions can convert the epoxide into diols, which may exhibit different biological activities compared to the parent compound.

- Interactions with Biomolecules: The compound's reactivity allows it to form adducts with proteins or nucleic acids, potentially influencing cellular processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary investigations suggest that butyl glycidate exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to modify bacterial cell wall components.

- Antitumor Potential: Research indicates that derivatives of this compound may possess antitumor activity. For instance, studies on related epoxide compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition: The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Effects: A study published in the Journal of Organic Chemistry investigated the antimicrobial effects of various epoxide compounds, including butyl glycidate. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

- Antitumor Activity Evaluation: Research conducted at a university laboratory assessed the cytotoxic effects of this compound derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the micromolar range against various cancer types, indicating promising antitumor potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Butyl (2S)-oxirane-2-carboxylate | Epoxide | Different stereochemistry affects reactivity |

| Ethyl (2R)-oxirane-2-carboxylate | Epoxide | Variations in solubility and activity |

| Methyl (2R)-oxirane-2-carboxylate | Epoxide | Lower reactivity due to sterics |

特性

IUPAC Name |

butyl (2R)-oxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-9-7(8)6-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIRPVPNNLOAKW-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H]1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。